molecular formula C11H20O4 B13490566 1,1-Dimethoxynonane-2,4-dione

1,1-Dimethoxynonane-2,4-dione

Cat. No.: B13490566
M. Wt: 216.27 g/mol
InChI Key: OKCBLECZTDIMLR-UHFFFAOYSA-N
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Description

1,1-Dimethoxynonane-2,4-dione is an organic compound with the molecular formula C11H20O4 It is a derivative of nonane, featuring two methoxy groups and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxynonane-2,4-dione can be synthesized through the condensation of nonanal with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acetal product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxynonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nonanoic acid or its esters.

    Reduction: 1,1-Dimethoxynonane-2,4-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxynonane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethoxynonane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play a crucial role in its reactivity and binding affinity. The compound may undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxynonane: Lacks the ketone functionalities, making it less reactive in certain chemical reactions.

    Nonane-2,4-dione: Does not have methoxy groups, which affects its solubility and reactivity.

    1,1-Dimethoxyhexane-2,4-dione: A shorter chain analogue with different physical and chemical properties.

Uniqueness

1,1-Dimethoxynonane-2,4-dione is unique due to the presence of both methoxy and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various transformations makes it a valuable intermediate in organic and industrial chemistry .

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

1,1-dimethoxynonane-2,4-dione

InChI

InChI=1S/C11H20O4/c1-4-5-6-7-9(12)8-10(13)11(14-2)15-3/h11H,4-8H2,1-3H3

InChI Key

OKCBLECZTDIMLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)C(OC)OC

Origin of Product

United States

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